molecular formula C20H30O4 B14197692 4-Formyl-2-methoxyphenyl dodecanoate CAS No. 918153-26-1

4-Formyl-2-methoxyphenyl dodecanoate

Cat. No.: B14197692
CAS No.: 918153-26-1
M. Wt: 334.4 g/mol
InChI Key: YPTBHYSUTFWFKZ-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl dodecanoate is a vanillin-derived ester compound where the phenolic hydroxyl group of vanillin is esterified with dodecanoic acid (lauric acid). Its structure combines a methoxy-substituted benzaldehyde moiety with a long aliphatic chain, conferring both hydrophobic and reactive properties. In material science, dodecanoate derivatives (e.g., 2-methoxy-4-(oxiran-2-ylmethyl)-phenyl dodecanoate) have been synthesized as epoxy monomers for polymerization, demonstrating utility in coatings and elastic films .

Properties

CAS No.

918153-26-1

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) dodecanoate

InChI

InChI=1S/C20H30O4/c1-3-4-5-6-7-8-9-10-11-12-20(22)24-18-14-13-17(16-21)15-19(18)23-2/h13-16H,3-12H2,1-2H3

InChI Key

YPTBHYSUTFWFKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl dodecanoate typically involves the esterification of 4-formyl-2-methoxyphenol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as the use of dimethyl carbonate as a solvent, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl dodecanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-Carboxy-2-methoxyphenyl dodecanoate.

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl dodecanoate.

    Substitution: Various substituted phenyl dodecanoates depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl dodecanoate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Formyl-2-Methoxyphenyl Benzoate

  • Structure: Replaces the dodecanoate chain with a benzoate group.
  • Pharmacological Properties: Binding Energy: Exhibits superior COX-1 inhibition with a binding energy of -7.70 kcal/mol, outperforming aspirin (-4.70 kcal/mol) . Inhibition Constant (Ki): Lower Ki values indicate stronger inhibition, with 4-formyl-2-methoxyphenyl benzoate showing the best potency among vanillin derivatives . Drug Likeness: Complies with Lipinski’s Rule of Five (RO5), suggesting favorable oral bioavailability . Toxicity: Non-hepatotoxic and exhibits good intestinal absorption .
  • Applications : Promising antithrombotic agent pending in vivo validation .

Aspirin

  • Structure : Acetylated salicylic acid.
  • Pharmacological Properties :
    • Binding Energy : -4.70 kcal/mol against COX-1, significantly weaker than vanillin derivatives .
    • Limitations : Higher hepatotoxicity risk and lower predicted intestinal absorption compared to vanillin analogs .

Other Vanillin Esters

  • Short-Chain Esters (e.g., 4-formyl-2-methoxyphenyl acetate/propionate): Pharmacokinetics: Lower Log VDss values (<-0.15) indicate poor tissue distribution compared to dodecanoate or benzoate derivatives .
  • Long-Chain Esters (e.g., dodecanoate derivatives): Material Science Utility: Demonstrated utility in epoxy resin synthesis, with polymerization rates (Rp,max) ranging from 0.005 s<sup>-1</sup> to 0.038 s<sup>-1</sup> .

Functional and Application-Based Comparisons

Copper Dodecanoate

  • Structure: Copper complex of dodecanoic acid.
  • Applications :
    • Antifouling Agent : Exhibits prolonged activity in epoxy resin paints with lower copper leaching compared to commercial coatings .
  • Environmental Impact : Reduced copper release enhances eco-friendliness .

Epoxidized Dodecanoate Derivatives

  • Examples: 2-methoxy-4-(oxiran-2-ylmethyl)-phenyl dodecanoate.
  • Polymerization: Rate: Rp,max = 0.038 s<sup>-1</sup> (fastest among epoxidized monomers) . Outcome: Forms elastic films or liquid oligomers, useful in coatings or adhesives .

Data Tables

Table 1: Pharmacological Comparison of Key Compounds

Compound Binding Energy (kcal/mol) Ki Value RO5 Compliance Toxicity Profile
4-Formyl-2-methoxyphenyl benzoate -7.70 Lowest Yes Non-hepatotoxic
Aspirin -4.70 Higher Yes Hepatotoxic risk
Vanillin (native ligand) -7.99 Moderate No Non-hepatotoxic

Table 2: Material Science Properties of Dodecanoate Derivatives

Compound Polymerization Rate (Rp,max, s<sup>-1</sup>) Application
2-methoxy-4-(oxiran-2-ylmethyl)-phenyl dodecanoate 0.038 Elastic coatings
Copper dodecanoate N/A Antifouling paints
22-(methacryloyloxy)docosanoic acid 0.023 Radical photopolymerization

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